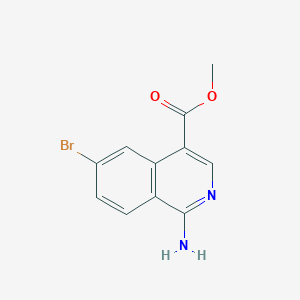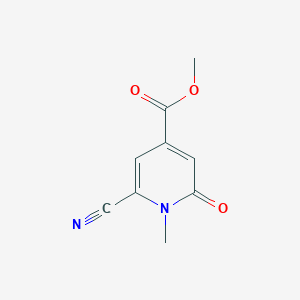
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate is a heterocyclic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate typically involves the reaction of cyanoacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone
Uniqueness
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyano and ester functional groups provide versatile reactivity, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
methyl 2-cyano-1-methyl-6-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(5-10)3-6(4-8(11)12)9(13)14-2/h3-4H,1-2H3 |
Clave InChI |
RLXIDKADVZIYEL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=CC1=O)C(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)
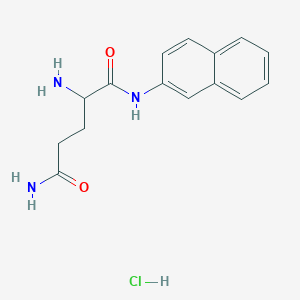
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)

![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
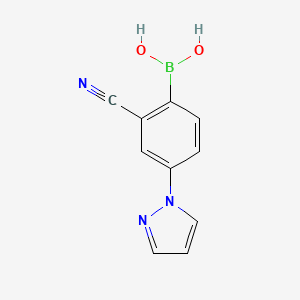

![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
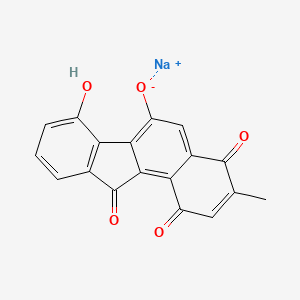
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)

